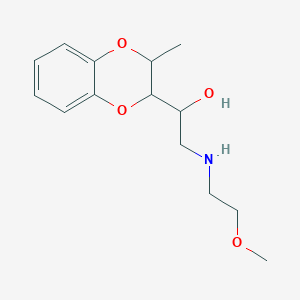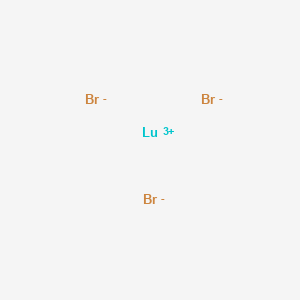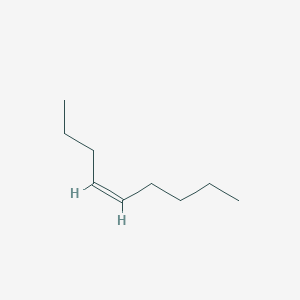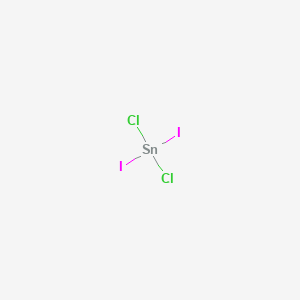
Tin chloride iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tin chloride iodide is a chemical compound that has been extensively studied for its potential applications in various fields. It is a combination of two chemical compounds, tin chloride (SnCl2) and tin iodide (SnI2), and is commonly referred to as SnCl2·2SnI2. This compound has been found to have several interesting properties, which have led to its use in various scientific research applications.
Mechanism of Action
The exact mechanism of action of tin chloride iodide is not fully understood, but it is believed to be related to its ability to form stable perovskite structures. These structures have been found to be highly efficient at absorbing light and converting it into electrical energy.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of this compound. However, it has been found to be relatively non-toxic and has not been shown to have any significant negative effects on human health.
Advantages and Limitations for Lab Experiments
One of the main advantages of using tin chloride iodide in lab experiments is its stability and low toxicity. This makes it a safe and reliable material for use in various scientific research applications. However, one of the limitations of using this compound is its relatively high cost compared to other materials.
Future Directions
There are several future directions for research on tin chloride iodide. One of the most promising areas of research is in the development of more efficient perovskite solar cells. Researchers are also exploring the use of this compound in other applications, such as in the development of new materials for use in electronics and optoelectronics.
Conclusion
This compound is a promising material for use in various scientific research applications. Its stability, low toxicity, and potential for use in perovskite solar cells make it an attractive material for researchers. With continued research, this compound could prove to be a valuable material for use in various fields, including renewable energy, electronics, and optoelectronics.
Synthesis Methods
The synthesis of tin chloride iodide can be achieved by reacting tin chloride and tin iodide in the presence of a reducing agent. The reducing agent is usually a metal such as zinc or iron, which reduces the tin chloride and tin iodide to their respective metals. The resulting mixture is then heated to form the final compound, this compound·2SnI2.
Scientific Research Applications
Tin chloride iodide has been found to have several potential applications in scientific research. One of the most promising applications is in the field of solar cells. This compound has been shown to be an effective material for use in perovskite solar cells, which are a type of solar cell that has the potential to be more efficient and cheaper than traditional silicon-based solar cells.
properties
CAS RN |
13940-16-4 |
|---|---|
Molecular Formula |
Cl2I2Sn |
Molecular Weight |
443.42 g/mol |
IUPAC Name |
dichloro(diiodo)stannane |
InChI |
InChI=1S/2ClH.2HI.Sn/h4*1H;/q;;;;+4/p-4 |
InChI Key |
AIUKDTSFILEWTF-UHFFFAOYSA-J |
SMILES |
Cl[Sn](Cl)(I)I |
Canonical SMILES |
Cl[Sn](Cl)(I)I |
Other CAS RN |
13940-16-4 |
synonyms |
TIN(IV)CHLORIDEIODIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



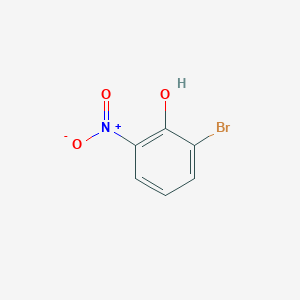


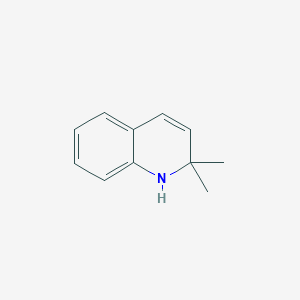
![(1R,13R,15S)-5,7-Dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9-trien-15-ol](/img/structure/B84740.png)
![4-[1-Ethyl-1-(4-hydroxy-3,5-dimethylphenyl)propyl]-2,6-dimethylphenol](/img/structure/B84743.png)




